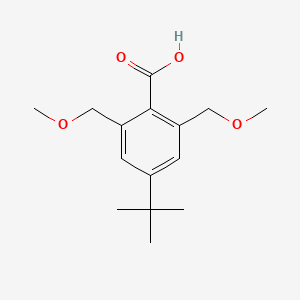![molecular formula C12H9NO B1175573 4-[(Z)-methoxyiminomethyl]-N,N-dimethylaniline CAS No. 19293-74-4](/img/structure/B1175573.png)
4-[(Z)-methoxyiminomethyl]-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Z)-methoxyiminomethyl]-N,N-dimethylaniline is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH. This compound is derived from 4-(dimethylamino)benzaldehyde, which is known for its applications in various chemical reactions and as a reagent in analytical chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-methoxyiminomethyl]-N,N-dimethylaniline typically involves the reaction of 4-(dimethylamino)benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in a suitable solvent such as methanol at room temperature. The resulting oxime can be further methylated using methyl iodide in the presence of a base like potassium carbonate to obtain the O-methyl oxime derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Z)-methoxyiminomethyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime can be reduced to amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the oxime group under mild conditions.
Major Products Formed
Oxidation: Formation of nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oximes or other derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(Z)-methoxyiminomethyl]-N,N-dimethylaniline has several applications in scientific research:
Biology: Employed in biochemical assays to detect the presence of specific functional groups or compounds.
Industry: Used in the synthesis of dyes and pigments, as well as in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-[(Z)-methoxyiminomethyl]-N,N-dimethylaniline involves its ability to form stable complexes with various nucleophiles. The oxime group (-C=N-OH) can participate in hydrogen bonding and other interactions with target molecules, leading to the formation of stable adducts. These interactions can modulate the activity of enzymes or other biological targets, making the compound useful in biochemical assays and drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylamino)benzaldehyde: The parent compound, used in similar applications but lacks the oxime functionality.
Benzaldehyde oxime: Another oxime derivative, but without the dimethylamino group, leading to different reactivity and applications.
Uniqueness
4-[(Z)-methoxyiminomethyl]-N,N-dimethylaniline is unique due to the presence of both the dimethylamino group and the oxime functionality. This combination allows for a broader range of chemical reactions and applications compared to its parent compound or other simple oximes. The dimethylamino group enhances the compound’s nucleophilicity and stability, making it a valuable reagent in organic synthesis and analytical chemistry .
Eigenschaften
CAS-Nummer |
19293-74-4 |
|---|---|
Molekularformel |
C12H9NO |
Molekulargewicht |
0 |
Synonyme |
4-(Dimethylamino)benzaldehyde O-methyl oxime |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Methoxyphenyl [(methylsulfonyl)amino]acetate](/img/structure/B1175494.png)
![N-benzyl-2-[(methylsulfonyl)amino]acetamide](/img/structure/B1175496.png)

![4-Nitrobenzyl [(methylsulfonyl)amino]acetate](/img/structure/B1175499.png)
